molecular formula C16H10Cl2N2O2 B2457352 (E)-2-cyano-N-(2,5-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide CAS No. 327063-86-5

(E)-2-cyano-N-(2,5-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide

Cat. No.: B2457352
CAS No.: 327063-86-5
M. Wt: 333.17
InChI Key: AMINHIDYRFBFCH-UHFFFAOYSA-N
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Description

(E)-2-cyano-N-(2,5-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide, also known as DCPP, is a chemical compound that has gained significant attention in scientific research. DCPP is a synthetic compound that belongs to the class of organic compounds known as enamides. It has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of (E)-2-cyano-N-(2,5-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide involves its ability to inhibit the activity of various enzymes and signaling pathways that are involved in the inflammatory response. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. Additionally, this compound has been found to exhibit potent antioxidant properties, which help to reduce oxidative stress and prevent cellular damage.

Advantages and Limitations for Lab Experiments

(E)-2-cyano-N-(2,5-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. Additionally, it exhibits potent anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases. However, there are also limitations to its use in lab experiments. This compound has not been extensively studied in vivo, and its long-term effects on human health are not yet known.

Future Directions

There are several future directions for research on (E)-2-cyano-N-(2,5-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide. One potential avenue of research is to study its effects on other inflammatory diseases such as inflammatory bowel disease and psoriasis. Additionally, further research is needed to determine the long-term effects of this compound on human health. Finally, research is needed to determine the optimal dosage and route of administration for this compound in order to maximize its therapeutic potential.

Synthesis Methods

(E)-2-cyano-N-(2,5-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide can be synthesized through a multi-step process that involves the reaction of 2,5-dichlorobenzonitrile with 4-hydroxyacetophenone in the presence of a base. The resulting product is then subjected to a condensation reaction with ethyl cyanoacetate in the presence of a catalyst. The final product, this compound, is obtained through the hydrolysis of the ethyl ester group.

Scientific Research Applications

(E)-2-cyano-N-(2,5-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit potent anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases such as arthritis, asthma, and multiple sclerosis.

Properties

IUPAC Name

(E)-2-cyano-N-(2,5-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O2/c17-12-3-6-14(18)15(8-12)20-16(22)11(9-19)7-10-1-4-13(21)5-2-10/h1-8,21H,(H,20,22)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMINHIDYRFBFCH-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C(=O)NC2=C(C=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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